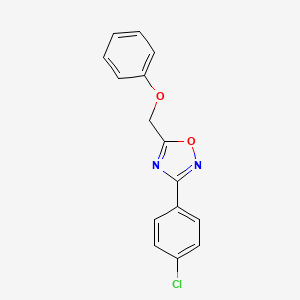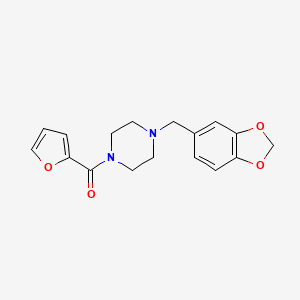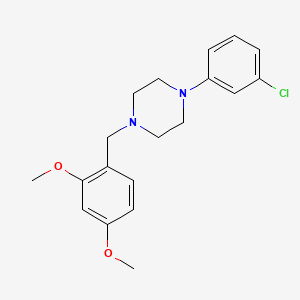
3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole, also known as CPPO, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of scientific research. CPPO is a member of the oxadiazole family, which is a class of organic compounds that contain a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of organic electronics. 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole has been shown to have excellent electron-transporting properties, making it a potential candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole has also been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are molecules that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, as mentioned above. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is its ease of synthesis. It can be synthesized in a laboratory setting using relatively simple procedures. However, one of the limitations of 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole. One area of research could be the development of new organic electronic devices using 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole as a key component. Another area of research could be the development of new drugs for the treatment of pain and inflammation based on the anti-inflammatory and analgesic properties of 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole. Additionally, further research could be conducted to better understand the mechanism of action of 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form 4-(4-chlorophenyl)hydrazinobenzaldehyde. This intermediate is then reacted with glyoxal to form the final product, 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole. The synthesis of 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is a relatively simple process that can be carried out in a laboratory setting.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-12-8-6-11(7-9-12)15-17-14(20-18-15)10-19-13-4-2-1-3-5-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBFWOJCUCINJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(anilinocarbonothioyl)amino]methyl}benzoate](/img/structure/B5740345.png)
![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5740353.png)

![4-[(2,4-dichlorophenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5740372.png)


![(4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone](/img/structure/B5740395.png)
![N-(2-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B5740405.png)
![6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740413.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B5740426.png)

![(2-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5740439.png)
![10-phenyl-8,9-dihydro-7H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5740450.png)